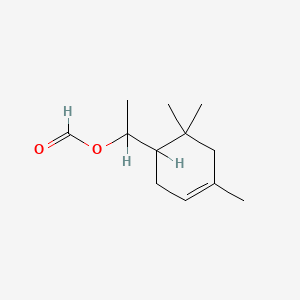
alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate is an organic compound with a complex structure
Méthodes De Préparation
The synthesis of alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate can be achieved through several methods. One common approach involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method includes the use of pinene from turpentine oil, which, under the action of 30% sulfuric acid, forms hydrated terpene diol. This diol is then separated, dehydrated, and distilled to obtain the final product .
Analyse Des Réactions Chimiques
alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, Grignard reagents, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different alcohols or ketones, while substitution reactions can lead to the formation of various esters and ethers .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of other complex molecules In biology, it can be used to study the effects of various chemical reactions on biological systemsIn industry, it is used in the production of fragrances, flavors, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparaison Avec Des Composés Similaires
alpha,4,6,6-Tetramethylcyclohex-3-ene-1-methyl formate can be compared with similar compounds such as alpha-Terpineol and 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, propanoate. These compounds share similar structural features but differ in their chemical properties and applications. For instance, alpha-Terpineol is known for its pleasant odor and is widely used in the fragrance industry, while 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, propanoate is used in the synthesis of various organic compounds .
Propriétés
Numéro CAS |
63649-51-4 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1-(4,6,6-trimethylcyclohex-3-en-1-yl)ethyl formate |
InChI |
InChI=1S/C12H20O2/c1-9-5-6-11(10(2)14-8-13)12(3,4)7-9/h5,8,10-11H,6-7H2,1-4H3 |
Clé InChI |
LYXVXHDZNUEEGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C(C1)(C)C)C(C)OC=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

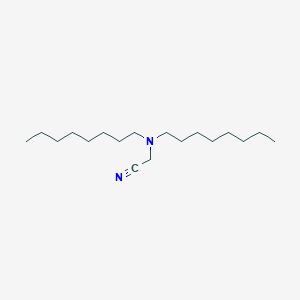
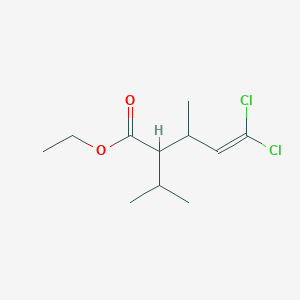

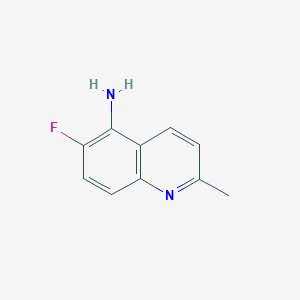

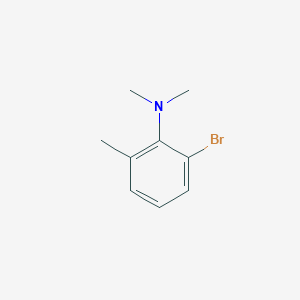
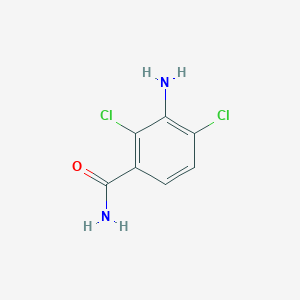

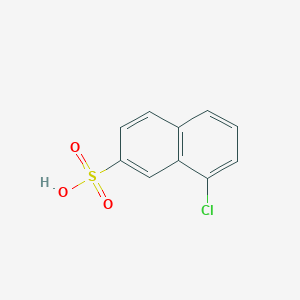
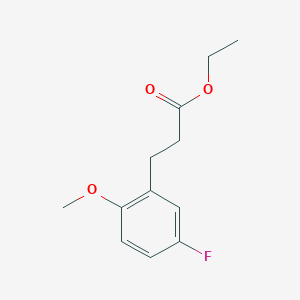

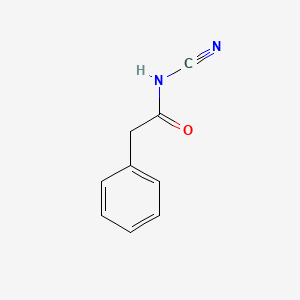
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid](/img/structure/B8642037.png)
